![molecular formula C16H13BrF3NO3 B3040539 N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide CAS No. 215519-06-5](/img/structure/B3040539.png)
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Übersicht
Beschreibung
“N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide” is a complex organic compound. It contains a trifluoromethoxy group, which is an electron-withdrawing group . This compound also includes a phenoxy group and a bromopropanamide group .
Synthesis Analysis
The synthesis of such compounds often involves electrochemical methods . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The trifluoromethoxy group is attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . This structure is then linked to a bromopropanamide group .Wissenschaftliche Forschungsanwendungen
Inhibition of Soluble Epoxide Hydrolase (sEH)
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase (sEH) . sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic applications. For instance:
- 1770-TPPU : A candidate for clinical trials, it targets sEH and shows promise for treating hypertonia, tuberculosis, renal pathologies, and other diseases .
- EC5026 : Another sEH inhibitor containing the 4-(trifluoromethoxy)phenyl fragment .
Coatings and Thin Films
The compound can be incorporated into anodic or cathodic layers for coatings. For example:
- PTTPP , P(TTPP-co-DTC) , and P(TTPP-co-DTP) : Anodic layers prepared potentiostatically onto glass substrates .
- PProDOT-Et2 : A cathodic layer deposited potentiostatically onto glass substrates .
Antioxidant Properties
Resveratrol derivatives containing the 4-(trifluoromethoxy)phenyl group exhibit antioxidant effects . These compounds may help combat oxidative stress.
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. While not directly related to our compound, this field highlights the importance of trifluoromethoxy groups in drug discovery and materials science .
Anticancer Activity
The compound’s 4-(trifluoromethoxy)phenyl group has been incorporated into antitumor agents. For instance:
- 3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide : Exhibits antitumor activity via tyrosine kinase inhibition .
FDA-Approved Medications
While not directly related to our compound, the FDA-approved drug sorafenib contains a 4-(trifluoromethyl)phenyl group. It is used for advanced hepatocellular carcinoma (primary liver cancer) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide acts as an inhibitor of sEH . It binds to the active site of the enzyme, forming additional hydrogen bonds . This binding inhibits the enzyme’s activity, preventing the breakdown of epoxides into their corresponding diols .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes . Normally, sEH converts EETs into less active diols, but the inhibition by N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide allows EETs to accumulate . This accumulation can lead to vasodilation, anti-inflammatory effects, and protection of the heart tissue .
Pharmacokinetics
The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment suggests that it may have good absorption and distribution properties
Result of Action
The inhibition of sEH by N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide leads to an increase in the levels of EETs . This can result in vasodilation, reduced inflammation, and cardioprotection . These effects make the compound a promising candidate for the treatment of conditions such as hypertension, renal pathologies, and other diseases .
Eigenschaften
IUPAC Name |
3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOGYAIWFCQAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.